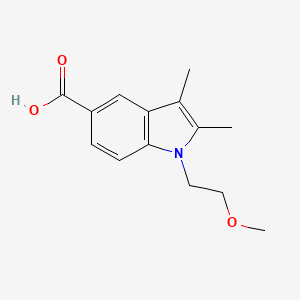
3-(2-Bromophenyl)-6-chloropyridazine
Descripción general
Descripción
3-(2-Bromophenyl)-6-chloropyridazine is an organic compound that is used in a variety of scientific applications, including organic synthesis and laboratory experiments. It is a heterocyclic compound with a five-membered ring composed of one nitrogen and four carbon atoms. 3-(2-Bromophenyl)-6-chloropyridazine is a valuable reagent in organic synthesis due to its reactivity with various functional groups, and its ability to be used as a catalyst in a variety of organic reactions. In addition to its use in organic synthesis, 3-(2-Bromophenyl)-6-chloropyridazine has also been studied for its potential use in drug development and for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
3-(2-Bromophenyl)-6-chloropyridazine is utilized as an intermediate in the synthesis of various heterocyclic compounds. For example, it has been involved in the synthesis of novel nicotinonitrile derivatives which exhibit significant anticancer and antimicrobial activities. These derivatives are formed through various chemical reactions, including glycosidation, cyclization, and condensation, to produce a range of biologically active compounds (Kotb et al., 2009). Additionally, it has been used in the synthesis of benzofuran-based heterocycles, which have shown anticonvulsant and anti-inflammatory activities (Dawood et al., 2006). Furthermore, this compound is integral in synthesizing thio-substituted ethyl nicotinate derivatives and pyridothienopyrimidine derivatives, which have been tested for their antimicrobial activities (Gad-Elkareem et al., 2011).
Biological and Pharmacological Properties
3-(2-Bromophenyl)-6-chloropyridazine derivatives are being studied for their biological and pharmacological properties. Some derivatives have been found to possess anticonvulsant and anti-inflammatory activities, making them potential candidates for drug development (Dawood et al., 2006). Moreover, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown promising results in herbicidal activities and could be beneficial in agricultural applications (Han Xu et al., 2008).
Material and Chemical Industry Applications
In the material and chemical industry, 3-(2-Bromophenyl)-6-chloropyridazine derivatives have been used to study the inhibitory effect on the corrosion of mild steel. This highlights the potential application of these compounds as corrosion inhibitors in industrial settings (Mashuga et al., 2017). Additionally, their role in catalyzing cross-coupling reactions has been explored, indicating their utility in chemical synthesis processes (Isobe et al., 1986).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-6-chloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXPDFXVPRZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-6-chloropyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



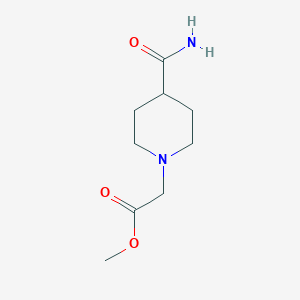
![(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid](/img/structure/B1517245.png)

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
![6-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1517251.png)

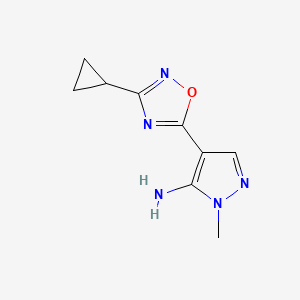
![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
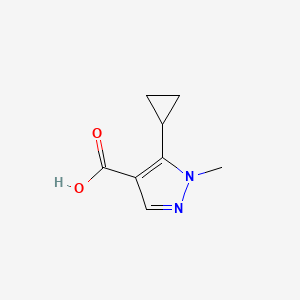
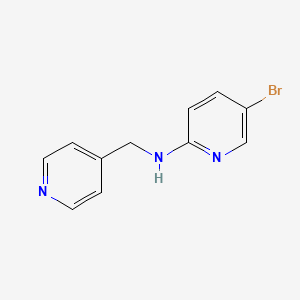
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)

